molecular formula C10H14O3S B14327813 Acetic acid--[4-(methylsulfanyl)phenyl]methanol (1/1) CAS No. 102606-93-9

Acetic acid--[4-(methylsulfanyl)phenyl]methanol (1/1)

Katalognummer: B14327813
CAS-Nummer: 102606-93-9
Molekulargewicht: 214.28 g/mol
InChI-Schlüssel: UYNHNFMXBYVGQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid–[4-(methylsulfanyl)phenyl]methanol (1/1) is a chemical compound that consists of a methyl sulfanyl group bonded to benzyl acetic acid at the 4 position. This compound crystallizes in the triclinic space group, P − 1, with two molecules in the asymmetric unit . It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid–[4-(methylsulfanyl)phenyl]methanol can be achieved through several methods. One common approach involves the use of Grignard reagents, where a Grignard reagent reacts with a suitable aldehyde or ketone to form the desired alcohol . The reaction conditions typically involve the use of an ether solvent and careful control of temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve the oxidation of acetaldehyde, followed by the addition of a methyl sulfanyl group to the benzyl acetic acid . The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid–[4-(methylsulfanyl)phenyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogens or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

Acetic acid–[4-(methylsulfanyl)phenyl]methanol is used in various scientific research applications, including:

Wirkmechanismus

The mechanism by which acetic acid–[4-(methylsulfanyl)phenyl]methanol exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound may inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenylacetic acid: A related compound with similar structural features but different functional groups.

    Mandelic acid: Another compound with a phenyl group and carboxylic acid functionality.

    Indole-3-acetic acid: A plant hormone with a similar acetic acid moiety.

Uniqueness

Acetic acid–[4-(methylsulfanyl)phenyl]methanol is unique due to the presence of the methyl sulfanyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific research and industrial applications where other similar compounds may not be suitable .

Eigenschaften

CAS-Nummer

102606-93-9

Molekularformel

C10H14O3S

Molekulargewicht

214.28 g/mol

IUPAC-Name

acetic acid;(4-methylsulfanylphenyl)methanol

InChI

InChI=1S/C8H10OS.C2H4O2/c1-10-8-4-2-7(6-9)3-5-8;1-2(3)4/h2-5,9H,6H2,1H3;1H3,(H,3,4)

InChI-Schlüssel

UYNHNFMXBYVGQL-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)O.CSC1=CC=C(C=C1)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.